4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound that features a fused pyridine and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a domino strategy can be employed to synthesize 3-substituted derivatives of this compound . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyridine or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound.
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid: This compound shares a similar fused ring system but differs in the functional groups attached to the rings.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Another compound with a fused ring system, but with a thieno ring instead of a furan ring.
Uniqueness
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6-7(12-5)1-2-10-8(6)11/h3H,1-2H2,(H,10,11) |
InChI Key |
SUTKUFBYYNHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1OC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.